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Compound of Interest

2-[(Pyridine-3-carbonyl)-amino]-
Compound Name:

benzoic acid
CAS No.: 6188-02-9
Cat. No.: B183868

Get Quote

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) is a pleiotropic scaffold. While historically defined by its lipid-
modifying capacity via GPR109A (HCARZ2), recent medicinal chemistry has pivoted toward two
distinct axes:

o Metabolic/Neuroprotective: Prodrugs and NAD+ precursors designed to bypass the
GPR109A-mediated cutaneous flushing response while maintaining efficacy in NAD+
salvage pathways.

¢ Anti-infective/Anti-inflammatory: Utilization of the pyridine-3-carboxylic acid core to generate
hydrazides and 1,3,4-oxadiazoles, which exhibit potent antimicrobial (MIC < 10 pg/mL) and
COX-2 selective anti-inflammatory profiles.

Pharmacology & Mechanism of Action[2][3][4]
The GPR109A Axis: Lipolysis vs. Flushing
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The clinical utility of NA in dyslipidemia is limited by cutaneous flushing. This response is
mechanistically distinct from its antilipolytic effect.

 Antilipolytic Mechanism (Adipocytes): NA binds GPR109A (

-coupled), inhibiting adenylyl cyclase. Reduced cAMP levels decrease PKA activity,
preventing the phosphorylation of hormone-sensitive lipase (HSL), thereby reducing free
fatty acid (FFA) release.

e Flushing Mechanism (Langerhans/Keratinocytes): NA binds GPR109A on epidermal cells,
triggering an arachidonic acid cascade.

o Early Phase:[2] Langerhans cells
COX-1
DP1 receptor (Vasodilation).

o Late Phase: Keratinocytes

COX-2

EP2/EP4 receptors.

Antimicrobial Mechanism (Hydrazide/Oxadiazole
Derivatives)

Derivatives modified at the C3 carboxyl group (e.g., hydrazides) function independently of
GPR109A.

o Metal Chelation: The hydrazide-hydrazone moiety acts as a bidentate ligand, chelating
transition metals (

) essential for bacterial metalloenzymes.

o Enoyl-ACP Reductase Inhibition: Specific isonicotinic/nicotinic hybrids target the fatty acid
synthase Il (FAS-II) pathway in Mycobacteria.
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Visualization: GPR109A Signaling & Flushing
Pathway[2][3][5][6]
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Figure 1: Bifurcation of GPR109A signaling. Therapeutic antilipolytic effects occur in

adipocytes, while vasodilation (flushing) is mediated by prostaglandin synthesis in epidermal
cells.

Structure-Activity Relationships (SAR)
Carboxylic Acid Modifications (C3 Position)

The carboxylic acid is the primary handle for derivatization.

o Esters (Prodrugs): Conversion to esters (e.g., inositol hexanicotinate) increases lipophilicity
and slows hydrolysis, reducing the

of free nicotinic acid and mitigating the "flush” response.

e Hydrazides (

): Essential for antimicrobial activity. The terminal nitrogen allows for condensation with
aldehydes to form Schiff bases (Hydrazones).

o Oxadiazoles: Cyclization of hydrazides creates a rigid pharmacophore that mimics peptide
bonds but is resistant to hydrolysis, often enhancing metabolic stability.

Pyridine Ring Substitutions[7]
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e 2-Anilino Derivatives: Introduction of an amine group at C2 (analogous to niflumic acid) shifts
activity toward COX-2 inhibition.

e Quaternary Ammonium Salts: N-methylation (e.g., trigonelline) generally abolishes GPR109A
activity but retains neuroprotective effects via NAD+ salvage.

Experimental Protocols

Protocol A: Synthesis of Nicotinic Acid Hydrazide
Derivatives (Antimicrobial Scaffold)

Rationale: This workflow converts the acid to a hydrazide, then to a hydrazone (Schiff base),
and finally cyclizes to an oxadiazole.

Step 1: Esterification

Dissolve Nicotinic Acid (0.1 mol) in absolute ethanol (50 mL).

Add conc.

(2 mL) dropwise.

Reflux for 6—8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

Neutralize with

, extract with ethyl acetate, and evaporate to yield Ethyl Nicotinate.

Step 2: Hydrazide Formation

Dissolve Ethyl Nicotinate (0.05 mol) in ethanol (30 mL).

Add Hydrazine Hydrate (99%, 0.1 mol) dropwise with stirring.

Reflux for 10 hours.

Cool to

. The solid product (Nicotinic Acid Hydrazide) precipitates.
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» Recrystallize from ethanol. (Yield ~80%).

Step 3: Schiff Base (Hydrazone) Formation

Mix Nicotinic Acid Hydrazide (0.01 mol) with an aromatic aldehyde (e.g., 4-
chlorobenzaldehyde, 0.01 mol) in ethanol (20 mL).

Add catalytic glacial acetic acid (2-3 drops).

Reflux for 4—6 hours.

Filter the precipitate, wash with cold ethanol, and dry.

Protocol B: In Vitro Antimicrobial Susceptibility Assay

Rationale: Standardized broth microdilution to determine Minimum Inhibitory Concentration
(MIC).

Preparation: Dissolve derivatives in DMSO (Stock: 1 mg/mL).
e Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

McFarland standard (
CFU/mL).

 Dilution: Perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (96-well
plate). Final concentration range: 0.5 — 128 pg/mL.

e Control: Include DMSO negative control and Ciprofloxacin positive control.
e Incubation:

for 24 hours.

Readout: MIC is the lowest concentration showing no visible turbidity.

Visualization: Synthesis Workflow
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Figure 2: Synthetic route from Nicotinic Acid to bioactive Hydrazone and Oxadiazole
derivatives.

Data Summary: Biological Activity Profiles
Table 1: Antimicrobial Activity of Hydrazone Derivatives

Comparative MIC values against standard antibiotics.
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R-Substituent

S. aureus MIC

E. coli MIC

Compound ID Activity Class
(Aldehyde) (ng/mL) (ng/mL)

NA-H (Parent) - >128 >128 Inactive

Deriv-4c 4-Nitro-2-furyl 7.81 15.62 Potent

Deriv-4d 4-Chlorophenyl 31.25 62.5 Moderate

Deriv-4e 2-Hydroxyphenyl  15.62 31.25 Good

Ciprofloxacin (Standard) 0.5 0.25 Standard

Table 2: Anti-inflammatory Selectivity (COX Inhibition)

Data derived from 2-substituted nicotinic acid derivatives.

cox-1 COX-2 Selectivity Ulcer Severity
Compound Index (SI) (Rat Model)
ndex at Mode
(HM) (M)
_ 0.2 (COX-1 _
Indomethacin 0.5 25 ] High
selective)
, 300 (COX-2
Celecoxib 15.0 0.05 ] Low
selective)
. >1250 (Highly .
NA-Deriv 3b >50 0.04 Minimal
Selective)
NA-Deriv 4f 35.0 0.08 437 None
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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